3-(Methoxymethyl)-4-methylaniline
Description
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-(methoxymethyl)-4-methylaniline |
InChI |
InChI=1S/C9H13NO/c1-7-3-4-9(10)5-8(7)6-11-2/h3-5H,6,10H2,1-2H3 |
InChI Key |
VDFWYAJGVLMWNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)COC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-methoxy-4-methylaniline with analogous aniline derivatives, highlighting differences in substituents, molecular properties, and applications:
Q & A
Q. What are the common synthetic routes for 3-(Methoxymethyl)-4-methylaniline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves functionalizing 4-methylaniline with methoxymethyl groups via nucleophilic substitution or reductive amination. For example, reacting 4-methylaniline with formaldehyde and methoxy-containing reagents under acidic conditions can yield the target compound. Reaction parameters such as pH, temperature (optimal range: 60–80°C), and catalyst choice (e.g., p-toluenesulfonic acid) critically affect yield and purity. Side products like quinones may form under oxidative conditions, requiring inert atmospheres (N₂/Ar) to suppress undesired pathways .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include a singlet for the methoxymethyl group (δ 3.3–3.5 ppm) and aromatic protons (δ 6.5–7.2 ppm) with splitting patterns indicating substitution positions.
- ¹³C NMR : The methoxymethyl carbon appears at δ 55–60 ppm, while aromatic carbons adjacent to electron-donating groups resonate upfield.
- IR : Stretching vibrations for N-H (3350–3450 cm⁻¹) and C-O (1050–1150 cm⁻¹) confirm functional groups. Cross-validation with mass spectrometry (e.g., ESI-MS) ensures molecular weight accuracy .
Q. What are the key chemical reactions of this compound, and what major products are formed?
- Methodological Answer :
- Oxidation : Forms quinone derivatives under strong oxidizing agents (e.g., KMnO₄), useful in electrochemical studies.
- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) yields nitro derivatives at the para position due to methoxymethyl’s directing effects.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amine to a secondary alcohol, enabling derivatization for biological assays.
- Acylation : Reacts with acetyl chloride to form stable amides, aiding in purification .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves (tested to EN 374), lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Ventilation : Ensure negative-pressure airflow or continuous ventilation to mitigate vapor exposure.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous release due to potential aquatic toxicity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : The methoxymethyl group acts as an electron-donating substituent via resonance, activating the aromatic ring toward electrophiles. Density Functional Theory (DFT) calculations reveal localized electron density at the para position, favoring nitration or halogenation there. Kinetic studies (e.g., UV-Vis monitoring) show rate acceleration compared to unsubstituted anilines, with Hammett plots confirming σ⁺ correlations .
Q. How can machine learning optimize reaction conditions for synthesizing this compound derivatives?
- Methodological Answer : Train random forest algorithms on high-throughput datasets (e.g., catalyst screens, solvent variations) to predict yields. Input descriptors include atomic charges, solvent polarity, and catalyst electronic parameters. For example, models from palladium-catalyzed cross-coupling studies can be adapted to predict inhibitory effects of additives (e.g., isoxazoles) on Buchwald-Hartwig reactions involving this compound .
Q. How do structural modifications of this compound influence its biological activity, and how can contradictions in reported data be resolved?
- Methodological Answer :
- SAR Studies : Introduce substituents (e.g., halogens, sulfonamides) to assess antimicrobial or anticancer activity. Compare IC₅₀ values against control compounds like 6-methoxyquinoline derivatives.
- Data Reconciliation : Use meta-analysis to address discrepancies. For instance, conflicting cytotoxicity reports may arise from assay conditions (e.g., cell line variability). Validate findings via orthogonal assays (e.g., apoptosis markers vs. MTT results) .
Q. What computational tools predict the regioselectivity of this compound in multi-component reactions?
- Methodological Answer : Employ molecular docking (AutoDock Vina) and DFT (Gaussian 09) to model transition states. For example, Fukui indices identify nucleophilic sites, while Molecular Electrostatic Potential (MEP) maps guide predictions for Ullmann coupling or Suzuki-Miyaura reactions. Validate predictions with LC-MS/MS reaction monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
